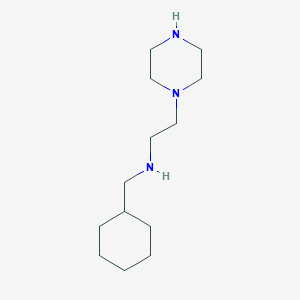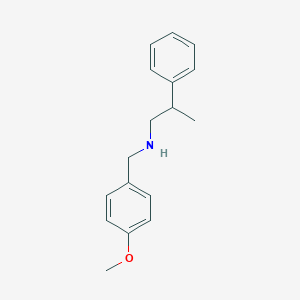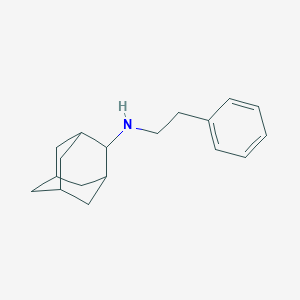
(E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Acrylamide Linker Formation: The acrylamide linker can be introduced by reacting the pyrazole derivatives with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole rings or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use in drug development for its biological activities.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-3-(1,5-dimethyl-1H-pyrazol-4-yl)urea
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-phenylacrylamide
Uniqueness
(E)-N-(1-BENZYL-1H-PYRAZOL-4-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to the presence of both benzyl and dimethylpyrazole groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C18H19N5O |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
(E)-N-(1-benzylpyrazol-4-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C18H19N5O/c1-14-16(10-19-22(14)2)8-9-18(24)21-17-11-20-23(13-17)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,21,24)/b9-8+ |
InChI-Schlüssel |
VWEPFZHNEOFQPM-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=C(C=NN1C)/C=C/C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![5-{[4-(Dimethylamino)benzyl]amino}-1-pentanol](/img/structure/B262052.png)



![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)



![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)
![[(3,4-DICHLOROPHENYL)METHYL][3-(IMIDAZOL-1-YL)PROPYL]AMINE](/img/structure/B262072.png)
